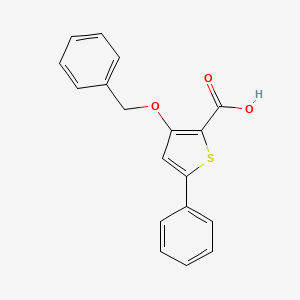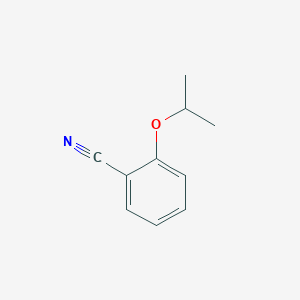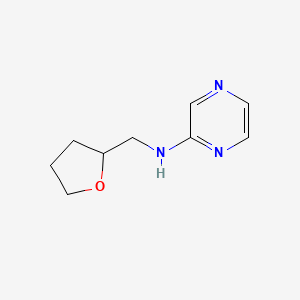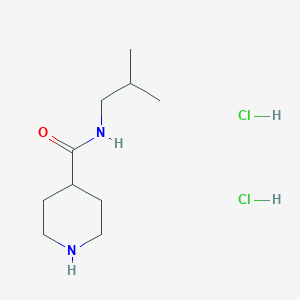![molecular formula C23H20N2O2S B2662578 (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline CAS No. 1321726-36-6](/img/structure/B2662578.png)
(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline, also known as DM-BTA-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a fluorescent probe for imaging cancer cells. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Research has delved into the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally similar to the compound of interest. These studies have demonstrated significant biological activities, including DNA protective abilities against oxidative stress and antimicrobial activities against certain strains of bacteria. Specifically, compounds have shown potent cytotoxicity against cancer cell lines, indicating their potential application in chemotherapy strategies for cancer treatment (Gür et al., 2020).
Protective Groups in Organic Synthesis
The utilization of dimethoxybenzyl groups, closely related to the moiety present in the compound of interest, as protective groups in the synthesis of heterocyclic compounds has been explored. These protective groups are crucial in facilitating complex synthetic processes by protecting reactive or sensitive functional groups during intermediate reaction steps (Grunder-Klotz & Ehrhardt, 1991).
Configurational Isomerism
The study of configurational isomerism in compounds similar to the target compound has provided insights into the structural dynamics of such molecules. Research on benzophenone anils has revealed the existence of various crystalline forms exhibiting different configurations, highlighting the impact of structural isomerism on the physical properties and reactivity of these compounds (Matthews, Paul, & Curtin, 1991).
Photodynamic Therapy Applications
The synthesis and characterization of novel compounds incorporating the Schiff base moiety, similar to the compound , have been explored for their photodynamic therapy (PDT) applications. These compounds exhibit favorable properties such as high singlet oxygen quantum yield, making them promising candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Compounds as Biological Significance
The synthesis of heterocyclyl linked anilines and benzaldehydes, structurally related to the compound of interest, has been targeted to generate new chemical entities with broad therapeutic potential. These compounds are precursors to various biologically active molecules, showcasing their significance in drug development and medicinal chemistry (Verma et al., 2012).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-4-11-20-22(12-15)28-23(25-20)16-5-8-18(9-6-16)24-14-17-7-10-19(26-2)13-21(17)27-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRTBFGHHFTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)


![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)

![3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2662507.png)

![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)
![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)
